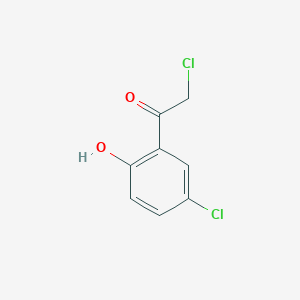

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

説明

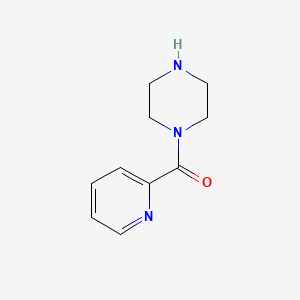

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, referred to as Compound 1 in the literature, is an ortho-hydroxy aromatic ketone. Its crystal structure has been determined through single crystal X-ray diffraction (XRD) at a temperature of 298 K. The compound crystallizes in a triclinic crystal system and is characterized by a space group P-1. The crystallographic parameters include cell dimensions a = 7.494(4) Å, b = 12.906(5) Å, and c = 16.105(8) Å, with angles α = 90.21°, β = 90.16°, and γ = 90.39°, and a cell volume of V = 1557.7(12) ų. The crystal structure is refined to an R value of 0.1101, indicating a unique structure stabilized by intramolecular hydrogen bonding and further supported by π-π stacking interactions .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of Compound 1, it is characterized by various physicochemical techniques such as melting point determination, elemental analysis (carbon, hydrogen, chlorine, and oxygen), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectroscopy. These techniques are essential for confirming the purity and structure of synthesized compounds .

Molecular Structure Analysis

The geometry of Compound 1 has been optimized in the singlet ground state using density functional theory (DFT) computations with the B3LYP functional and a 6-31G (d-p) basis set. The optimized structure's Mulliken charge distribution suggests that both carbon and oxygen atoms utilize sp² hybridization. Theoretical studies using DFT have been conducted to analyze the molecular structure, selected bond parameters, and spectral data (IR and UV-Vis) of Compound 1. Additionally, time-dependent DFT (TD-DFT) calculations have been performed to gain deeper insight into the electronic spectral transitions .

Chemical Reactions Analysis

The provided abstracts do not detail specific chemical reactions involving Compound 1. However, the analysis of the molecular structure and charge distribution can provide valuable information about the compound's reactivity and potential chemical transformations. The presence of hydrogen bonding and π-π stacking interactions suggests that Compound 1 could participate in reactions where these interactions are significant .

Physical and Chemical Properties Analysis

Compound 1 exhibits a triclinic crystal system with a specific space group and cell dimensions, which are indicative of its solid-state properties. The intramolecular hydrogen bonding and π-π stacking interactions contribute to the stability of the crystal structure. The charge density analysis using high-resolution X-ray and neutron diffraction data, along with multipole refinement, reveals the extent of π-delocalization throughout the molecule, which is crucial for understanding the physical and chemical properties of the compound .

特性

IUPAC Name |

2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEIVUNKCGWDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285069 | |

| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

CAS RN |

24483-75-8 | |

| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)